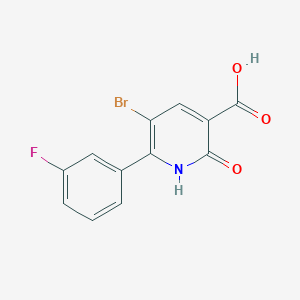

5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

Molecular Formula |

C12H7BrFNO3 |

|---|---|

Molecular Weight |

312.09 g/mol |

IUPAC Name |

5-bromo-6-(3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H7BrFNO3/c13-9-5-8(12(17)18)11(16)15-10(9)6-2-1-3-7(14)4-6/h1-5H,(H,15,16)(H,17,18) |

InChI Key |

UTRCMNVWLCCVHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C(=O)N2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyridone Core

The pyridone scaffold is constructed through cyclization of 3-bromo-4-hydroxypyridine (prepared via bromination of 4-aminopyridine using N-bromosuccinimide). Subsequent oxidation and functionalization yield 3-bromo-4-(2-fluoro-4-nitrophenoxy)pyridine , a precursor for coupling.

Suzuki-Miyaura Coupling

The 3-fluorophenyl group is introduced via palladium-catalyzed coupling between 3-bromo-4-hydroxypyridine and 3-fluorophenylboronic acid . Optimal conditions employ:

-

Catalyst : Bis(triphenylphosphine)palladium dichloride

-

Base : Sodium carbonate

-

Solvent : Dioxane/water (10:1)

This step achieves >90% conversion, with the nitro group serving as a directing group for regioselectivity.

Bromination and Carboxylic Acid Formation

Selective bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in acetonitrile under light-free conditions. Hydrolysis of the intermediate nitrile group (via reflux with HCl/glacial acetic acid) yields the carboxylic acid moiety.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination of pyridine | NBS, CH₃CN, 0°C → RT, 24 h | 91.4 |

| Suzuki coupling | Pd(PPh₃)₂Cl₂, Na₂CO₃, dioxane/H₂O, 90°C | 55.4 |

| Nitrile hydrolysis | HCl, CH₃COOH, reflux, 4 h | 78–85 |

One-Pot Two-Step Catalytic Synthesis

Adapting methodologies from Gupta et al., a one-pot approach using betaine and guanidine carbonate as dual catalysts enables efficient pyridone formation and functionalization:

Step 1: Knoevenagel Condensation

Betaine (10 mol%) catalyzes the condensation of 3-fluorobenzaldehyde and malononitrile in methanol, yielding 3-(3-fluorophenyl)-2-cyanoacrylonitrile within 15 minutes.

Step 2: Cyclization and Bromination

Guanidine carbonate (10 mol%) facilitates cyclization of the acrylonitrile intermediate with 2-cyanoacetamide in refluxing methanol, forming the pyridone core. Simultaneous bromination is achieved by adding NBS during the cyclization step, achieving 100% conversion in 10 minutes.

Optimization Table:

| Catalyst (Step 1) | Catalyst (Step 2) | Total Time | Overall Yield (%) |

|---|---|---|---|

| Betaine | Guanidine carbonate | 25 min | 92 |

| Pyridine-2-carboxylic acid | Guanidine HCl | 90 min | 64 |

This method reduces purification steps and achieves near-quantitative yields, making it scalable for industrial applications.

Heterocyclization Using Meldrum’s Acid Derivatives

A third route employs Meldrum’s acid as a scaffold for constructing the pyridone ring:

Synthesis of Anilinomethylidene Meldrum’s Acid

Reaction of Meldrum’s acid with 3-fluoroaniline in acetic acid yields 2,2-dimethyl-5-((3-fluorophenyl)amino)methylene-1,3-dioxane-4,6-dione .

Cyclization and Functionalization

Treatment with cyanothioacetamide in the presence of KOH induces cyclization, forming the pyridone core. Subsequent bromination with CuBr₂ in DMF introduces the 5-bromo substituent.

Characterization Data:

-

1H NMR (Intermediate) : δ 1.70 (s, 6H, 2×CH₃), 7.19–7.51 (m, 4H, Ar-H), 8.58 (d, J = 14.7 Hz, 2H, CH=), 11.27 (d, J = 14.7 Hz, NH).

Comparative Analysis of Methodologies

Reaction Optimization and Mechanistic Insights

Catalyst Selection in One-Pot Synthesis

Guanidine carbonate outperforms other catalysts (e.g., betaine, pyridine-2-carboxylic acid) due to its dual role as a base and nucleophile, accelerating both cyclization and bromination.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the dihydropyridine ring to a fully aromatic pyridine ring.

Reduction: Reduction of the carbonyl group to a hydroxyl group.

Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of a fully aromatic pyridine derivative.

Reduction: Formation of a hydroxyl-substituted pyridine derivative.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid may exhibit significant anti-inflammatory properties. Studies suggest that it interacts with specific molecular targets, potentially modulating the activity of enzymes involved in inflammatory pathways. This interaction could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study conducted on the compound demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The results indicated a dose-dependent reduction in inflammation markers in vitro, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.

Materials Science

In materials science, 5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is explored for its role in synthesizing novel materials with unique electronic properties. Its ability to participate in various chemical reactions makes it suitable for applications in organic electronics and photonics.

Table: Comparison with Similar Compounds

| Compound Name | Key Differences |

|---|---|

| 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Lacks the fluorophenyl group; affects electronic properties and interactions. |

| 6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Lacks the bromine atom; may influence reactivity in substitution reactions. |

| 5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Has a different fluorophenyl substitution; may exhibit distinct biological activities. |

Biological Studies

The compound is utilized as a probe in biological studies to investigate enzyme interactions and receptor binding. Its structural characteristics allow it to bind selectively to certain targets, providing insights into the biochemical pathways involved in various diseases.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are highlighted below, with key distinctions arising from substituent variations (Table 1).

Table 1: Comparative Analysis of Structurally Related Compounds

*Similarity scores calculated based on structural overlap (0–1 scale) .

Key Comparative Observations

Bromine at C5 increases molecular weight and polarizability, which may improve halogen bonding interactions in biological systems relative to non-halogenated analogs .

Synthetic Flexibility :

- The methyl ester derivative (CAS 153888-47-2) demonstrates the feasibility of modifying the C3-carboxylic acid group for enhanced bioavailability, a strategy applicable to the target compound .

- Analogous compounds like 1-cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)pyridin-2(1H)-one (CAS 5l) highlight the role of N1-substituents (e.g., cyclohexyl vs. benzyl) in tuning solubility and crystallinity .

Biological Relevance :

- While the target compound’s bioactivity data are absent in the provided evidence, structurally related 2-oxonicotinic acids are documented as complexing agents (e.g., metal chelation) and pharmaceuticals (e.g., neuroprotective agents) . The 3-fluorophenyl group may confer selectivity toward fluorophore-containing targets, as seen in fluorinated kinase inhibitors .

Biological Activity

5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₇BrFNO₃

- Molecular Weight : 312.09 g/mol

- Structure : The compound features a pyridine ring substituted with bromine and a 3-fluorophenyl group, which enhances its reactivity and selectivity in biological interactions.

Biological Activity Overview

Research indicates that 5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibits significant biological activity, particularly in the context of anti-inflammatory effects. The compound may modulate the activity of specific enzymes or receptors involved in inflammatory pathways, suggesting its potential therapeutic applications in treating inflammatory conditions.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit certain enzymes linked to inflammation. This inhibition could lead to a reduction in inflammatory responses, making it a candidate for further exploration in drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, it is useful to compare it with similar compounds:

| Compound Name | Key Differences |

|---|---|

| 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Lacks the fluorophenyl group; affects electronic properties and interactions. |

| 6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Lacks the bromine atom; may influence reactivity in substitution reactions. |

| 5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Has a different fluorophenyl substitution; may exhibit distinct biological activities. |

The presence of both bromine and fluorine substituents enhances the compound's reactivity and selectivity in various biological contexts .

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of related compounds within the same chemical class:

- Anticancer Activity : Similar dihydropyridine derivatives have shown promise in cancer therapy. For instance, some compounds have demonstrated cytotoxicity against specific tumor cell lines, indicating that structural modifications can significantly influence their therapeutic potential .

- Inflammatory Pathways : Studies on other heterocyclic compounds suggest that modifications to their structure can enhance anti-inflammatory properties. These findings support the hypothesis that 5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid may also possess similar effects through targeted enzyme inhibition .

Future Directions

Further research is needed to elucidate the specific molecular targets and pathways affected by 5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Investigations into its pharmacokinetics, toxicity profiles, and detailed structure–activity relationships will be crucial for assessing its viability as a therapeutic agent.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 5-Bromo-6-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

- Methodology : Begin with brominated pyridine precursors (e.g., 5-Bromo-2-fluoropyridine, CAS 766-11-0 ) and introduce the 3-fluorophenyl group via Suzuki-Miyaura coupling, leveraging palladium catalysts. Carboxylic acid functionality can be introduced through hydrolysis of ester intermediates (e.g., ethyl esters as in ). Purification via HPLC (High-Performance Liquid Chromatography) is recommended, with purity validation using >95.0%(HLC) standards .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., C₁₂H₈BrFNO₃ ≈ 328.1 g/mol).

- Multinuclear NMR : ¹H NMR to assign aromatic protons (considering fluorine coupling), ¹³C NMR for carbonyl and aromatic carbons, and ¹⁹F NMR to confirm fluorophenyl substitution .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) stretches.

- Purity Validation : Use GC or HLC (High-Liquid Chromatography) for quantitative assessment .

Q. What storage conditions are optimal for this compound?

- Methodology : Store at 0–6°C in airtight, light-protected containers to prevent degradation, as recommended for structurally similar bromo-fluorinated compounds . Desiccants should be used to avoid hydrolysis of the carboxylic acid group.

Advanced Research Questions

Q. How can contradictory NMR data arising from fluorine coupling or tautomerism be resolved?

- Methodology :

- Variable Temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts in dihydropyridines) by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions caused by fluorine’s strong coupling effects.

- X-ray Crystallography : Confirm solid-state structure, as demonstrated for the related N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .

Q. How can reaction yields be optimized during halogenated dihydropyridine synthesis?

- Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling efficiency .

- Temperature Control : Maintain 80–100°C for cross-coupling reactions to balance kinetics and side reactions.

- Protecting Groups : Use tert-butyl esters for carboxylic acid protection to minimize side reactions during bromination .

- In-situ Monitoring : Track intermediates via TLC or GC-MS .

Q. What computational approaches predict the biological activity of this compound?

- Methodology :

- Molecular Docking : Use crystal structures (e.g., ) to model interactions with target proteins like kinases or bacterial enzymes .

- QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values for Br/F substituents) with antimicrobial activity data from analogs .

- DFT Calculations : Assess tautomeric stability and charge distribution to explain reactivity trends .

Data Contradiction Analysis

Q. How to address discrepancies in reported vs. observed melting points?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.